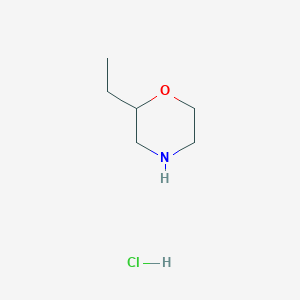

2-Ethylmorpholine hydrochloride

Description

BenchChem offers high-quality 2-Ethylmorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylmorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQXIJLYGHPCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Ethylmorpholine Hydrochloride for Researchers and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," consistently featured in a multitude of approved drugs and clinical candidates.[1][2] Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, make it a cornerstone for the development of novel therapeutics.[1][2] This guide focuses on a specific, chiral derivative, (S)-2-Ethylmorpholine hydrochloride (CAS Number: 1432794-09-6), providing an in-depth technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, potential applications in drug discovery, and essential safety considerations.

Core Chemical and Physical Properties

(S)-2-Ethylmorpholine hydrochloride is the hydrochloride salt of the enantiomerically pure (S)-2-Ethylmorpholine. The introduction of the ethyl group at the C-2 position and the subsequent formation of the hydrochloride salt significantly influence its physicochemical properties, which are critical for its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1432794-09-6 | [3][4] |

| Molecular Formula | C6H14ClNO | [3][4] |

| Molecular Weight | 151.63 g/mol | [3][4] |

| Appearance | White to off-white solid | ChemicalBook |

| Storage | Inert atmosphere, room temperature | [4] |

Synthesis of (S)-2-Ethylmorpholine Hydrochloride: A Plausible Enantioselective Approach

Proposed Synthetic Pathway

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-2-Ethylmorpholine hydrochloride CAS#: 1432794-09-6 [chemicalbook.com]

- 4. 1432794-09-6|(S)-2-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Ethylmorpholine Hydrochloride

This guide provides a comprehensive overview of 2-Ethylmorpholine hydrochloride, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details on its properties, synthesis, applications, and safety protocols.

Introduction and Chemical Identity

2-Ethylmorpholine is a substituted morpholine, which is a heterocyclic compound featuring both amine and ether functional groups.[1] The presence of the ethyl group at the second position of the morpholine ring imparts specific stereochemical and reactive properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various applications in both laboratory and industrial settings. While structurally related to the widely used N-ethylmorpholine, the position of the ethyl group significantly influences its chemical behavior and potential applications.[2]

Physicochemical Properties

The fundamental properties of 2-Ethylmorpholine and its hydrochloride salt are crucial for its handling, application, and analysis. While specific experimental data for the hydrochloride salt is sparse, the properties of the free base, 2-Ethylmorpholine, provide a strong foundation for understanding its behavior.

| Property | Value | Source(s) |

| Chemical Formula | C6H13NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 52769-10-5 (for 2-Ethylmorpholine) | [3] |

| Appearance | Solid | [4] |

| IUPAC Name | 2-ethylmorpholine | [3] |

| SMILES | CCC1CNCCO1 | [3] |

| InChI Key | RGNFMQJLAOONTP-UHFFFAOYSA-N | [3] |

Note: The properties listed above primarily pertain to the free base, 2-Ethylmorpholine. The hydrochloride salt would be expected to have a higher molecular weight and different solubility characteristics, particularly enhanced solubility in water.

Synthesis and Reaction Mechanisms

The synthesis of substituted morpholines can be achieved through various organic chemistry routes. A common strategy involves the cyclization of appropriately substituted amino alcohols.[5] For 2-Ethylmorpholine, a plausible synthetic pathway could involve the reaction of a suitably protected 1-amino-2-butanol derivative with a two-carbon electrophile that can subsequently cyclize to form the morpholine ring.

Below is a conceptual workflow for the synthesis of a 2-substituted morpholine, which can be adapted for 2-Ethylmorpholine.

Caption: Conceptual workflow for the synthesis of 2-Ethylmorpholine hydrochloride.

Potential Applications in Research and Development

Substituted morpholines are valuable scaffolds in medicinal chemistry and organic synthesis.[5] While specific applications of 2-Ethylmorpholine hydrochloride are not as widely documented as its isomer, N-ethylmorpholine, its structure suggests potential utility in several areas:

-

Building Block in Organic Synthesis: As a chiral secondary amine, it can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

-

Catalysis: Chiral amines and their derivatives are often explored as catalysts or ligands in asymmetric synthesis.

-

Pharmaceutical Research: The morpholine ring is a common feature in many biologically active compounds, including antibiotics and anticancer agents.[5] The ethyl group at the 2-position could be explored to modulate the pharmacological properties of new drug candidates. For instance, the structurally related compound Ethylmorphine hydrochloride is used for its analgesic and antitussive properties.[6][7]

Detailed Experimental Protocol: A General Method for Hydrochloride Salt Formation

The conversion of a free amine to its hydrochloride salt is a standard and crucial step in many synthetic procedures, enhancing stability and aqueous solubility.

Objective: To convert 2-Ethylmorpholine free base to 2-Ethylmorpholine hydrochloride.

Materials:

-

2-Ethylmorpholine (1 equivalent)

-

Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent.

-

Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas.

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or gas inlet tube

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

Dissolution: Dissolve the 2-Ethylmorpholine free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere. The use of anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallization process.

-

Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in diethyl ether (1 equivalent) dropwise using a dropping funnel. Alternatively, bubble anhydrous HCl gas through the solution. This step should be performed in a well-ventilated fume hood.

-

Precipitation: As the HCl is added, the 2-Ethylmorpholine hydrochloride salt will precipitate out of the solution as a solid. The reaction is typically exothermic.

-

Completion and Isolation: Continue stirring for a short period after the addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white or off-white solid under vacuum to remove residual solvent.

Causality and Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, melting point analysis, and elemental analysis.

Analytical Characterization

The structural confirmation and purity assessment of 2-Ethylmorpholine hydrochloride are essential. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the presence and position of the ethyl group and the overall morpholine ring structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the cation, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine salt (N-H stretching) and the C-O-C ether linkage.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the synthesized compound.[8]

Safety and Handling

Based on data for the free base and related morpholine compounds, 2-Ethylmorpholine and its salts should be handled with care.

-

Hazards: 2-Ethylmorpholine is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[3] It is harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[10]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[9][11]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933206, 2-Ethylmorpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Ethylmorphine Hydrochloride? Synapse. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7525, Ethylmorpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5961, Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). Retrieved from [Link]

-

Patsnap. (2024). What is Ethylmorphine Hydrochloride used for? Synapse. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]

-

ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2022). Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis. Drug Testing and Analysis, 14(2), 388-392. Retrieved from [Link]

-

1mg. (n.d.). Ethylmorphine: View Uses, Side Effects and Medicines. Retrieved from [Link]

-

American Elements. (n.d.). Product Datasheet. Retrieved from [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Ethylmorphine Hydrochloride? [synapse.patsnap.com]

- 7. What is Ethylmorphine Hydrochloride used for? [synapse.patsnap.com]

- 8. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Ethylmorpholine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylmorpholine hydrochloride is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of morpholine, a privileged scaffold in drug discovery, its structural features and physicochemical properties are critical determinants of its utility and reactivity. This guide provides a comprehensive examination of the molecular structure of 2-ethylmorpholine hydrochloride, detailing its conformational analysis, stereochemistry, and the influence of the hydrochloride salt on its properties. We present a multi-faceted analytical approach for its characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven protocols for these analytical techniques and for the compound's synthesis are provided, emphasizing the causality behind experimental choices to ensure scientific integrity. This document serves as an authoritative resource for professionals engaged in the research and development of novel chemical entities and pharmaceuticals.

Introduction to 2-Ethylmorpholine Hydrochloride

Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules.[1] Its unique physicochemical properties, including a flexible conformation and the ability to engage in both hydrophilic and lipophilic interactions, make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The introduction of an ethyl group at the 2-position creates a chiral center and further diversifies its structural and functional potential.

The conversion of the basic 2-ethylmorpholine into its hydrochloride salt is a deliberate and crucial step in its application.[3] This transformation enhances stability, improves handling characteristics, and increases aqueous solubility—properties that are highly desirable in both laboratory synthesis and pharmaceutical formulation. This guide will deconstruct the molecular architecture of 2-Ethylmorpholine hydrochloride to provide a foundational understanding for its strategic application.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use. The key properties of 2-Ethylmorpholine and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO (Free Base) | [4] |

| Molecular Weight | 115.17 g/mol (Free Base) | [4] |

| CAS Number | 52769-10-5 (Free Base) | [4][5] |

| Appearance | Colorless to light yellow liquid (Free Base) | [5][6] |

| Boiling Point | 155-157 °C (Free Base) | [5] |

| pKa | 9.01 ± 0.40 (Predicted) | [5][7] |

| Hydrochloride Salt | C₆H₁₄ClNO | N/A |

Elucidation of the Molecular Structure

The structure of 2-Ethylmorpholine hydrochloride is defined by its ring conformation, the stereochemistry at the C2 position, and the protonation state of the nitrogen atom.

Conformational Analysis: The Dominance of the Chair Form

Like other saturated six-membered heterocycles, the morpholine ring is not planar. It predominantly adopts a chair conformation to minimize torsional and steric strain.[8] Theoretical and spectroscopic studies have confirmed that the chair form is considerably more stable than the boat or twist-boat conformations.[9]

Within the chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For 2-Ethylmorpholine, the ethyl group at the C2 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable. This equatorial preference is a key determinant of the molecule's overall shape and how it interacts with other molecules, such as enzyme active sites.[10][11]

Stereochemistry: The Chiral Center at C2

The substitution of an ethyl group at the C2 position of the morpholine ring introduces a chiral center. Consequently, 2-Ethylmorpholine exists as a pair of enantiomers: (R)-2-Ethylmorpholine and (S)-2-Ethylmorpholine. Unless a stereospecific synthesis is employed, the compound is typically produced and used as a racemic mixture. For applications in drug development, where stereochemistry is critical for biological activity, the separation of these enantiomers or an asymmetric synthesis would be a mandatory consideration.

The Influence of Hydrochloride Salt Formation

The formation of the hydrochloride salt occurs by the protonation of the basic nitrogen atom of the morpholine ring by hydrochloric acid.[1] This has several important structural and functional consequences:

-

Increased Polarity and Solubility: The resulting morpholinium cation and chloride anion create an ionic salt, which is significantly more polar and water-soluble than the free base.

-

Electronic Effects: Protonation of the nitrogen atom withdraws electron density from the ring, which can influence the reactivity of adjacent atoms.

-

Stabilization: The salt form is typically a crystalline solid, which is often more stable and less volatile than the corresponding liquid free base, simplifying storage and handling.[5]

Spectroscopic Characterization: An Integrated Analytical Workflow

The definitive confirmation of the 2-Ethylmorpholine hydrochloride structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Fig 1. Integrated workflow for synthesis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Ethylmorpholine hydrochloride, one would expect to see distinct signals for the ethyl group (a triplet and a quartet), and complex multiplets for the eight morpholine ring protons. The protonation of the nitrogen results in a broad signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this molecule, six distinct signals are expected: two for the ethyl group and four for the morpholine ring carbons. The chemical shifts provide insight into the electronic environment of each carbon.

Protocol 1: Sample Preparation for NMR Spectroscopy

-

Causality: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The solvent must also fully dissolve the analyte to ensure high-resolution spectra.

-

Weigh approximately 5-10 mg of 2-Ethylmorpholine hydrochloride directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts due to high solubility.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

If using D₂O, the acidic N-H⁺ proton will exchange with deuterium, causing its signal to disappear. This can be a useful diagnostic experiment.

-

Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra following standard instrument procedures.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

-

Key Vibrational Bands:

-

N-H⁺ Stretch: A broad and strong absorption band is expected in the region of 2400-2800 cm⁻¹, characteristic of a secondary ammonium salt.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and morpholine groups.

-

C-O-C Stretch: A strong, characteristic stretching band for the ether linkage, typically found around 1100 cm⁻¹.

-

Protocol 2: Analysis by Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional methods like KBr pellets, making it highly efficient and reproducible.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of the solid 2-Ethylmorpholine hydrochloride powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

-

Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the molecular ion of the free base plus a proton [M+H]⁺, where M is 2-Ethylmorpholine. This would appear at an m/z value corresponding to the molecular weight of the free base (115.17) plus the mass of a proton, resulting in a peak at approximately m/z 116.1 . The chloride ion is not typically observed in positive ion mode ESI-MS.

Synthesis and Purification

A common route to 2-substituted morpholines involves multi-step synthesis, followed by conversion to the hydrochloride salt.[13]

Caption: Fig 2. Schematic of hydrochloride salt formation.

Protocol 3: Formation and Purification of 2-Ethylmorpholine Hydrochloride

-

Causality: This self-validating protocol uses the principle of differential solubility. The free base is soluble in a non-polar solvent like diethyl ether, while the resulting ionic hydrochloride salt is insoluble, causing it to precipitate out as a purified solid.

-

Dissolve the crude 2-Ethylmorpholine free base in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask. The use of an anhydrous solvent is critical to prevent the introduction of water.

-

Cool the solution in an ice bath. This decreases the solubility of the final product, maximizing the yield.

-

Slowly, and with stirring, add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) dropwise to the cooled solution.

-

A white precipitate of 2-Ethylmorpholine hydrochloride will form immediately.[14]

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the purified white solid under vacuum to remove residual solvent. The purity can be confirmed by measuring its melting point and comparing it to the literature value.

Applications in Research and Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] 2-Ethylmorpholine hydrochloride serves as a versatile building block for creating more complex molecules with potential therapeutic applications. Its inclusion in a molecule can:

-

Improve Pharmacokinetic Properties: The morpholine ring can enhance aqueous solubility and metabolic stability, which are key factors in drug design.[2]

-

Act as a Scaffold: The defined geometry of the ring allows it to orient other functional groups in specific vectors, enabling precise interactions with biological targets.[2]

-

Modulate Potency: The nitrogen and oxygen atoms can act as hydrogen bond acceptors or donors (when protonated), contributing to the binding affinity of a drug to its target receptor or enzyme.[2]

Derivatives of substituted morpholines are being investigated in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

General Handling: Work in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust or contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

The molecular structure of 2-Ethylmorpholine hydrochloride is characterized by a stereogenic center at the C2 position and a conformationally stable chair-form ring, with the ethyl group preferring an equatorial orientation. The formation of the hydrochloride salt by protonating the ring nitrogen is a key feature, imparting increased stability, polarity, and aqueous solubility. A comprehensive analytical workflow utilizing NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation. This in-depth understanding of its structure and properties empowers researchers and drug development professionals to effectively utilize 2-Ethylmorpholine hydrochloride as a valuable building block in the synthesis of novel and potentially therapeutic chemical entities.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: N-Ethylmorpholine. Retrieved from fishersci.

- Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Journal of the American Chemical Society.

- ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations.

-

Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

- ChemicalBook. (n.d.). 2-ETHYLMORPHOLINE.

- Sigma-Aldrich. (2024). Safety Data Sheet: 2-ethylmorpholine.

-

Iannitelli, A., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]

- New Jersey Department of Health. (n.d.). Hazard Summary: Ethylmorpholine.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Ethylmorpholine hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. Available at: [Link]

- Benchchem. (n.d.). 2-Ethylmorpholine hydrochloride.

- Shree Gayatri Chemicals. (n.d.). 2-Chloro Ethyl Morpholine Hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933206, 2-Ethylmorpholine. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-ETHYLMORPHOLINE Safety Information.

- Sigma-Aldrich. (n.d.). 2-ethylmorpholine AldrichCPR.

- ChemicalBook. (n.d.). 2-ETHYLMORPHOLINE(52769-10-5) 1H NMR spectrum.

- Wikipedia. (n.d.). Morpholine.

- ResearchGate. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride.

- ChemicalBook. (n.d.). N-Ethylmorpholine synthesis.

- Fisher Scientific. (2010). Safety Data Sheet: Morpholine.

- BLD Pharm. (n.d.). (S)-2-Ethylmorpholine hydrochloride.

- Sigma-Aldrich. (n.d.). 2-ethylmorpholine AldrichCPR Safety Information.

- Sigma-Aldrich. (n.d.). 2-ethylmorpholine AldrichCPR (Chinese).

- AChemBlock. (n.d.). 2-Ethylmorpholine 95%.

- Taj API. (2009). Ethylmorphine Hcl.

-

National Center for Biotechnology Information. (n.d.). The Application of a Desktop NMR Spectrometer in Drug Analysis. PubMed Central. Available at: [Link]

- ResearchGate. (n.d.). ¹H NMR spectra for different amounts of morphine.

-

PubMed. (2022). Drug Combination Modeling: Methods and Applications in Drug Development. Available at: [Link]

- SpectraBase. (n.d.). 2-PHENYL-MORPHOLINE-HYDROCHLORIDE - 13C NMR.

- SpectraBase. (n.d.). 2,6-Dimethylmorpholine - 13C NMR.

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Ethylmorpholine hydrochloride | 1221722-35-5 | Benchchem [benchchem.com]

- 4. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [amp.chemicalbook.com]

- 6. 2-Ethylmorpholine 95% | CAS: 52769-10-5 | AChemBlock [achemblock.com]

- 7. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

An In-Depth Technical Guide to the Synthesis of 2-Ethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 2-ethylmorpholine hydrochloride, a valuable heterocyclic compound with applications in pharmaceutical research and development. The synthesis of 2-substituted morpholines, such as the ethyl variant, is a topic of significant interest due to the prevalence of the morpholine scaffold in bioactive molecules. This document will delve into the chemical principles, reaction mechanisms, and practical considerations for the preparation of this target compound, offering a blend of established methodologies and contemporary synthetic strategies.

Introduction to the Morpholine Scaffold

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design. Substitution at the C-2 position of the morpholine ring allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile. 2-Ethylmorpholine serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 2-ethylmorpholine reveals several plausible disconnection points, suggesting various forward synthetic approaches. The most logical strategies involve the formation of the morpholine ring from acyclic precursors already bearing the ethyl substituent or the introduction of the ethyl group onto a pre-formed morpholine or a related heterocyclic precursor.

Two primary strategies will be explored in this guide:

-

Strategy A: Cyclization of a Pre-functionalized Acyclic Precursor. This approach involves the synthesis of an N-(2-hydroxyethyl)-2-aminobutanol intermediate, followed by an intramolecular cyclization to form the 2-ethylmorpholine ring.

-

Strategy B: C-2 Alkylation of a Morpholine Precursor. This strategy focuses on the introduction of an ethyl group at the C-2 position of a suitable morpholine derivative. This can be challenging due to the generally low reactivity of the C-H bonds adjacent to the ring oxygen.

The subsequent conversion of the 2-ethylmorpholine free base to its hydrochloride salt is a standard acid-base reaction, crucial for improving the compound's stability, crystallinity, and handling properties[1].

Strategy A: Synthesis via Intramolecular Cyclization

This pathway leverages the formation of a key acyclic intermediate, N-(2-hydroxyethyl)-2-aminobutanol, which then undergoes an intramolecular cyclization to yield 2-ethylmorpholine. This method offers good control over the substitution pattern.

Diagram of the Intramolecular Cyclization Pathway

Caption: Proposed synthesis pathway for 2-ethylmorpholine hydrochloride via intramolecular cyclization.

Experimental Protocols

Step 1: Synthesis of 2-Aminobutanol

2-Aminobutanol is a key starting material for this pathway. It can be synthesized from 1-butene via a two-step process involving epoxidation followed by ammonolysis.

-

Protocol 1.1: Epoxidation of 1-Butene to 1,2-Epoxybutane. The epoxidation of 1-butene can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through industrial processes.

-

Protocol 1.2: Ammonolysis of 1,2-Epoxybutane. 1,2-Epoxybutane is reacted with aqueous ammonia under pressure and elevated temperature to yield a mixture of isomeric aminobutanols, from which 2-aminobutanol can be separated[2]. A patent describes reacting 1,2-epoxybutane with a 25% aqueous solution of ammonia at room temperature for several days, followed by distillation to isolate the aminobutanol isomers[2].

Step 2: Synthesis of N-(2-hydroxyethyl)-2-aminobutanol

The introduction of the N-(2-hydroxyethyl) group is achieved by reacting 2-aminobutanol with ethylene oxide.

-

Protocol 2.1: Reaction with Ethylene Oxide. 2-Aminobutanol is reacted with a stoichiometric amount of ethylene oxide in a suitable solvent, such as water or an alcohol, at a controlled temperature. The reaction is typically carried out at low temperatures to control the exothermicity.

Step 3: Intramolecular Cyclization to 2-Ethylmorpholine

The final ring-closure is a dehydrative cyclization, which can be promoted by acid catalysis.

-

Protocol 3.1: Acid-Catalyzed Dehydrative Cyclization. The N-(2-hydroxyethyl)-2-aminobutanol intermediate is heated in the presence of a strong acid catalyst, such as sulfuric acid or triflic acid[1][3]. The reaction is driven by the removal of water, often through azeotropic distillation. The reaction mixture is then neutralized and the 2-ethylmorpholine is extracted and purified.

Step 4: Formation of 2-Ethylmorpholine Hydrochloride

The conversion of the free base to the hydrochloride salt is a straightforward acid-base neutralization.

-

Protocol 4.1: Hydrochloride Salt Formation. 2-Ethylmorpholine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The 2-ethylmorpholine hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Strategy B: Synthesis via C-2 Alkylation of a Morpholine Precursor

This approach involves the direct introduction of an ethyl group at the C-2 position of a morpholine ring. This is a more convergent but potentially more challenging route due to the need to activate the C-2 position for alkylation.

Diagram of the C-2 Alkylation Pathway

Caption: Proposed synthesis pathway for 2-ethylmorpholine hydrochloride via C-2 alkylation.

Experimental Protocols

Step 1: N-Protection of Morpholine

Protection of the morpholine nitrogen is crucial to prevent N-alkylation and to facilitate the subsequent C-2 lithiation. The tert-butyloxycarbonyl (Boc) group is a common choice.

-

Protocol 1.1: N-Boc Protection. To a solution of morpholine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) are added. The reaction is typically stirred at room temperature until completion.

Step 2: C-2 Lithiation and Alkylation

This is the key step where the ethyl group is introduced. It involves the deprotonation at the C-2 position using a strong base, followed by quenching with an electrophile.

-

Protocol 2.1: Directed Lithiation and Alkylation. The N-Boc-morpholine is dissolved in a dry aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium or sec-butyllithium, is added dropwise to effect deprotonation at the C-2 position. After a period of stirring, ethyl iodide is added to the reaction mixture to introduce the ethyl group. The reaction is then quenched, and the N-Boc-2-ethylmorpholine is isolated.

Step 3: Deprotection

The Boc protecting group is removed to yield the free 2-ethylmorpholine.

-

Protocol 3.1: Acid-Catalyzed Deprotection. N-Boc-2-ethylmorpholine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to cleave the Boc group.

Step 4: Formation of 2-Ethylmorpholine Hydrochloride

This step is identical to Protocol 4.1 in Strategy A.

Alternative and Modern Synthetic Approaches

The field of organic synthesis is constantly evolving, and several modern methods for the synthesis of 2-substituted morpholines have been developed. While not yet specifically demonstrated for 2-ethylmorpholine, these methods offer potential for future applications.

-

Rhodium-Catalyzed Diastereoselective Synthesis: This method utilizes the intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent diastereoselectivity[4].

-

Copper-Catalyzed Three-Component Synthesis: This approach combines amino alcohols, aldehydes, and diazomalonates in a one-pot reaction to generate highly substituted morpholines[5].

-

Photocatalytic Synthesis: A photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines directly from readily available starting materials[6].

-

Synthesis from Aziridines: The ring-opening of activated aziridines with suitable oxygen nucleophiles provides a versatile route to 2-substituted morpholines.

Characterization and Quality Control

The identity and purity of the synthesized 2-ethylmorpholine and its hydrochloride salt must be confirmed using a range of analytical techniques.

| Analytical Technique | Expected Observations for 2-Ethylmorpholine Hydrochloride |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy will confirm the presence of the ethyl group and the morpholine ring, with characteristic chemical shifts and coupling patterns. |

| Infrared (IR) Spectroscopy | IR spectroscopy will show characteristic absorption bands for the C-O-C ether linkage, C-N stretching, and N-H stretching (for the hydrochloride salt). |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound and provide information on its fragmentation pattern. |

| Melting Point | The hydrochloride salt should have a sharp and defined melting point, which is a good indicator of its purity. |

| Elemental Analysis | Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for C₆H₁₄ClNO. |

Safety Considerations

The synthesis of 2-ethylmorpholine hydrochloride involves the use of hazardous materials and requires appropriate safety precautions.

-

Flammable Solvents: Diethyl ether and other organic solvents are highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosive Reagents: Strong acids like sulfuric acid and hydrochloric acid are corrosive and should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactive Reagents: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Toxic Materials: Some of the reagents and intermediates may be toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use and handle them accordingly.

Conclusion

The synthesis of 2-ethylmorpholine hydrochloride can be achieved through several viable pathways. The intramolecular cyclization of an N-substituted aminobutanol offers a classical and reliable approach, while the C-2 alkylation of a protected morpholine presents a more convergent but technically demanding alternative. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. As the demand for novel morpholine-containing compounds in drug discovery continues to grow, the development of efficient and versatile synthetic methods for key building blocks like 2-ethylmorpholine hydrochloride will remain an important area of research.

References

- Ziyaei, A., et al. (2021). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.

- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 2,6-Disubstituted Morpholines.

- Jackl, M. K., et al. (2017). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.

- Leathen, M. L., et al. (2009). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of Organic Chemistry.

- Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules.

- Wu, J., et al. (2021).

- Chebanov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds.

- US Patent US20120202995A1. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.

- CN Patent CN105481703A. (2016). Method for synthesizing (S)-2-aminobutanol.

- Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules.

- Wu, J., et al. (2021).

- US Patent US3953512A. (1976). Process for manufacturing 2-aminobutanol.

- CN Patent CN105481703B. (2018). One kind synthesis(S)The method of 2 amino butanols.

- Kumar, A., et al. (2022). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. Arkivoc.

Sources

- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

2-Ethylmorpholine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Ethylmorpholine Hydrochloride

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, the morpholine scaffold is a cornerstone, valued for its unique physicochemical properties and biological relevance. 2-Ethylmorpholine hydrochloride, a derivative of this important heterocycle, presents itself as a key intermediate and building block. Its handling, however, necessitates a deep, nuanced understanding of its chemical nature and potential hazards. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural checklists to instill a culture of intrinsic safety, grounded in the principles of causality and scientific integrity. Herein, we dissect the essential protocols and rationale for the safe and effective management of 2-Ethylmorpholine hydrochloride in a laboratory and development setting.

Compound Profile and Hazard Identification

2-Ethylmorpholine hydrochloride (CAS No: 13578-53-9) is the hydrochloride salt of 2-ethylmorpholine. While specific toxicological data is not extensively published, its classification under the Globally Harmonized System (GHS) provides a clear directive for cautious handling. The primary hazards are associated with its potential for severe skin and eye irritation.

GHS Hazard Classification:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The causality behind these classifications lies in the compound's chemical reactivity. As a hydrochloride salt of an amine, it can react with moisture, including perspiration on the skin or the moisture in the respiratory tract and eyes, to release hydrochloric acid, which is corrosive and irritating to tissues. This understanding is paramount; it transforms the handling protocol from a list of rules into a responsive, intelligent safety practice.

Table 1: Physicochemical Properties of 2-Ethylmorpholine Hydrochloride

| Property | Value | Source |

| CAS Number | 13578-53-9 | |

| Molecular Formula | C6H13NO · HCl | |

| Molecular Weight | 151.63 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 185-189 °C |

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in laboratory safety is to minimize exposure. This is achieved first through engineering controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Engineering Controls: All manipulations of 2-Ethylmorpholine hydrochloride powder should be conducted within a certified chemical fume hood. The fume hood's negative pressure environment is the most effective measure to prevent the inhalation of airborne particles and to contain any potential releases.

Personal Protective Equipment (PPE) Protocol: The selection of PPE is not a matter of preference but a risk-assessed necessity.

-

Hand Protection: Wear impervious, chemically resistant gloves such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or puncture before each use. The principle of "double gloving" can be employed during high-risk procedures, such as weighing large quantities, to provide an additional layer of protection.

-

Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory. In situations where there is a significant risk of splashing, such as when preparing solutions, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be utilized. Ensure that all skin is covered.

-

Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator (such as an N95) is necessary when handling the solid form.

Diagram: PPE Selection Workflow

Caption: PPE selection logic for handling 2-Ethylmorpholine HCl.

Standard Operating Procedures: From Storage to Disposal

A self-validating safety system relies on robust and well-understood protocols for every stage of the compound's lifecycle in the laboratory.

Storage and Handling

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept separate from strong oxidizing agents and incompatible materials. The rationale is to prevent degradation of the compound and to avoid hazardous reactions.

Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational. Have spill cleanup materials readily available.

-

Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

-

Solution Preparation: When dissolving the solid, add the 2-Ethylmorpholine hydrochloride slowly to the solvent to control any potential exothermic reactions. Never add solvent to the bulk solid.

-

Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.

Emergency Protocols: A Self-Validating Response

In the event of an exposure or spill, a pre-defined and practiced response is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The speed and duration of flushing are critical to minimizing tissue damage.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Seek immediate medical attention.

Accidental Release Measures Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but perform this action from a safe distance and only if it can be done without risk.

-

Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Diagram: Spill Response Workflow

A Technical Guide to the Solubility of 2-Ethylmorpholine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility of 2-ethylmorpholine hydrochloride, a critical parameter for its application in research and pharmaceutical development. In the absence of extensive published solubility data for this specific compound, this document focuses on the fundamental principles and a detailed experimental protocol for its determination. Understanding the solubility of a compound is paramount, as it directly influences its bioavailability, formulation, and efficacy.

Introduction to 2-Ethylmorpholine Hydrochloride

2-Ethylmorpholine is a heterocyclic organic compound featuring both an ether and a secondary amine functional group. Its hydrochloride salt is formed by the reaction of the basic morpholine nitrogen with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of a compound.[1] While morpholine and its derivatives have various industrial and agrochemical applications, they are also investigated as building blocks for novel therapeutic agents.[1]

The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability.[2] Poor aqueous solubility is a significant challenge in drug development, often leading to variable and insufficient drug exposure. Therefore, a thorough characterization of the solubility of 2-ethylmorpholine hydrochloride in various solvents is essential for its progression in any research or development pipeline.

Physicochemical Properties of 2-Ethylmorpholine and Related Compounds

While specific experimental data for 2-ethylmorpholine hydrochloride is limited, we can infer some of its expected properties based on the free base and related morpholine compounds.

Table 1: Physicochemical Properties of 2-Ethylmorpholine and Related Compounds

| Property | 2-Ethylmorpholine | Morpholine | Morpholine Hydrochloride | Ethylmorphine Hydrochloride |

| Molecular Formula | C6H13NO[3][4][5] | C4H9NO | C4H9NO·HCl[6] | C19H23NO3·HCl[7] |

| Molecular Weight | 115.17 g/mol [3][5] | 87.12 g/mol [6] | 123.58 g/mol [6] | 349.86 g/mol [7] |

| Predicted pKa | 9.01 ± 0.40[3][8] | 8.36 (conjugate acid) | - | - |

| Appearance | Colorless to light yellow liquid[3][8] | Colorless liquid[9] | White to light yellow powder/crystal[10] | White to pale yellow crystalline powder[7] |

| Water Solubility | - | Miscible | Good solubility in water[10] | Freely soluble[7] |

| Ethanol Solubility | - | Miscible[6] | - | Soluble[7] |

| Methanol Solubility | - | Miscible[6] | - | Very soluble[7] |

The predicted pKa of 2-ethylmorpholine suggests it is a weak base.[3][8] The formation of a hydrochloride salt is expected to significantly increase its solubility in polar protic solvents like water due to the introduction of an ionizable group. The qualitative solubility data for morpholine hydrochloride and ethylmorphine hydrochloride support this expectation.[7][10]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid compound in a specific solvent system over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

The following protocol is a comprehensive guide for determining the solubility of 2-ethylmorpholine hydrochloride.

Materials and Equipment

-

2-Ethylmorpholine hydrochloride (solid form)

-

Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Experimental Protocol

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is crucial to control the pH, especially for ionizable compounds. Prepare buffer solutions (e.g., PBS) at relevant physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Addition of Excess Solute: Accurately weigh an amount of 2-ethylmorpholine hydrochloride that is in clear excess of its expected solubility and add it to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in a shaker with controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a time-course experiment initially to determine the time required to reach a solubility plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure no solid particles are carried over. Causality: This step is critical to ensure that the measured concentration reflects only the dissolved compound and is not artificially inflated by suspended solid particles.

-

Sample Dilution: If necessary, accurately dilute the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of 2-ethylmorpholine hydrochloride in the diluted (or undiluted) supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Self-Validating System and Best Practices

-

Purity of Compound and Solvents: Ensure the purity of 2-ethylmorpholine hydrochloride and all solvents used, as impurities can affect solubility.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.

-

Solid State Characterization: The crystalline form (polymorph) of the solid can influence its solubility. It is good practice to characterize the solid before and after the experiment (e.g., using XRPD) to check for any phase transitions.

-

Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow and Key Relationships

Shake-Flask Method Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Interplay of Physicochemical Properties

Caption: Relationship between key physicochemical properties and their impact on drug development.

Conclusion

While specific, publicly available solubility data for 2-ethylmorpholine hydrochloride is scarce, this guide provides the necessary framework for researchers and drug development professionals to determine this critical parameter. The detailed protocol for the shake-flask method, along with an understanding of the compound's likely physicochemical properties based on related structures, empowers scientists to generate reliable and reproducible solubility data. This information is indispensable for making informed decisions regarding formulation strategies, predicting in vivo performance, and ultimately advancing the development of 2-ethylmorpholine hydrochloride for its intended applications.

References

-

National Center for Biotechnology Information. (n.d.). Ethylmorphine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Part I / Ethylmorphine Hydrochloride. Retrieved from [Link]

-

Dai, W. G., Dong, L. C., & Li, S. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 639. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

The Merck Index. (n.d.). Morpholine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

-

Shree Gayatri Chemicals. (n.d.). 2-Chloro Ethyl Morpholine Hydrochloride (CAS 3647-69-6). Retrieved from [Link]

-

ChemBK. (n.d.). 2-Morpholin-2-yl-ethanol hydrochloride. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 2-Ethylmorpholine hydrochloride | 1221722-35-5 | Benchchem [benchchem.com]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [amp.chemicalbook.com]

- 4. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Morpholine [drugfuture.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]

- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Spectral Analysis of 2-Ethylmorpholine Hydrochloride

This in-depth guide provides a comprehensive overview of the spectral analysis of 2-Ethylmorpholine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but a foundational understanding of the principles, experimental methodologies, and data interpretation critical for the structural elucidation and characterization of this molecule.

Introduction: The Significance of Spectral Analysis

2-Ethylmorpholine hydrochloride is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] The addition of an ethyl group at the 2-position introduces a chiral center, making stereospecific analysis crucial for understanding its biological activity. The hydrochloride salt form enhances its stability and solubility, which is a common strategy in drug development.

Molecular Structure and Key Features

To understand the spectral data, it is essential to first visualize the molecule. 2-Ethylmorpholine hydrochloride possesses a six-membered morpholine ring, an ethyl substituent at the 2-position, and a protonated nitrogen atom, forming a hydrochloride salt.

Caption: Chemical structure of 2-Ethylmorpholine hydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework. For 2-Ethylmorpholine hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Theoretical Insight: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing effects of the oxygen and the protonated nitrogen in the morpholine ring will cause the neighboring protons to be deshielded, shifting their signals downfield.[3] The ethyl group will exhibit a characteristic ethyl pattern (a quartet and a triplet).

Predicted ¹H NMR Data (in D₂O, referenced to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~3.9 - 4.1 | m | 2H | H-3a, H-5a (axial) | Protons on carbons adjacent to oxygen are significantly deshielded. Axial protons are typically more shielded than equatorial protons. |

| ~3.6 - 3.8 | m | 2H | H-3e, H-5e (equatorial) | Equatorial protons adjacent to oxygen. |

| ~3.2 - 3.4 | m | 2H | H-6a, H-2a | Protons on carbons adjacent to the protonated nitrogen are deshielded. |

| ~2.8 - 3.0 | m | 2H | H-6e, H-2e | Equatorial protons adjacent to the protonated nitrogen. |

| ~1.6 - 1.8 | m | 2H | -CH₂- (ethyl) | Methylene protons of the ethyl group, split by the methyl protons. |

| ~0.9 - 1.1 | t | 3H | -CH₃ (ethyl) | Methyl protons of the ethyl group, split by the methylene protons. |

Note: The exact chemical shifts and multiplicities can be complex due to the chair conformation of the morpholine ring and potential second-order coupling effects. The use of a deuterated solvent like D₂O will result in the exchange of the N-H proton, which would otherwise appear as a broad singlet.[4]

¹³C NMR Spectroscopy

Theoretical Insight: ¹³C NMR provides information about the carbon skeleton of the molecule. Carbons bonded to electronegative atoms like oxygen and nitrogen will appear at higher chemical shifts (downfield).

Predicted ¹³C NMR Data (in D₂O, referenced to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~65 - 70 | C-3, C-5 | Carbons adjacent to the oxygen atom are significantly deshielded. |

| ~45 - 50 | C-2, C-6 | Carbons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. |

| ~25 - 30 | -CH₂- (ethyl) | Aliphatic methylene carbon. |

| ~10 - 15 | -CH₃ (ethyl) | Aliphatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 2-Ethylmorpholine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and number of scans.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Part 2: Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 2-Ethylmorpholine hydrochloride, key absorptions will be associated with the N-H⁺, C-H, C-O, and C-N bonds. As a secondary amine salt, a broad and strong absorption is expected for the N-H⁺ stretching vibration.[5][6]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~2700 - 3000 | Strong, Broad | N-H⁺ stretch | Characteristic of secondary amine salts.[7][8] |

| ~2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) | From the ethyl group and the morpholine ring. |

| ~1560 - 1620 | Medium | N-H⁺ bend | Asymmetric and symmetric bending vibrations of the secondary ammonium group.[5] |

| ~1050 - 1150 | Strong | C-O stretch (ether) | Characteristic of the C-O-C ether linkage in the morpholine ring. |

| ~1200 - 1350 | Medium | C-N stretch | From the C-N bonds in the morpholine ring. |

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid 2-Ethylmorpholine hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Part 3: Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Ethylmorpholine hydrochloride, an electrospray ionization (ESI) source is suitable as it is a salt. We would expect to see the molecular ion of the free base, [M+H]⁺, where M is 2-ethylmorpholine. The fragmentation pattern will be influenced by the stability of the resulting fragments, with cleavage alpha to the nitrogen and oxygen atoms being common pathways for morpholine derivatives.[9]

Predicted Mass Spectrum Data (ESI+):

| m/z | Proposed Fragment |

| 116.1 | [M+H]⁺ (protonated 2-ethylmorpholine) |

| 86.1 | Loss of ethylene from the ethyl group |

| 72.1 | Cleavage of the morpholine ring |

| 58.1 | Further fragmentation of the morpholine ring |

Proposed Fragmentation Pathway:

Caption: A plausible fragmentation pathway for protonated 2-ethylmorpholine.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of 2-Ethylmorpholine hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrument Setup:

-

Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.

-

-

Data Acquisition:

-

Inject the sample into the LC-MS system. A direct infusion analysis can also be performed.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Processing:

-

Analyze the mass spectra to identify the m/z values of the parent ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed data.

-

Conclusion

The comprehensive spectral analysis of 2-Ethylmorpholine hydrochloride using NMR, IR, and MS provides a robust framework for its structural confirmation and characterization. While this guide presents predicted data based on established spectroscopic principles and data from analogous compounds, the outlined methodologies provide a clear path for experimental verification. For researchers and drug development professionals, a thorough understanding and application of these techniques are fundamental to ensuring the identity, purity, and quality of chemical entities, thereby upholding the principles of scientific integrity and advancing the development of new therapeutics.

References

- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.

- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Caballero, C., & Sandorfy, C. (1985). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 63(11), 3073-3080. [Link]

-

Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

-

Kim, M. R., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 756. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

-

Wikipedia contributors. (2024). Amine. In Wikipedia, The Free Encyclopedia. [Link]

-

Li, Y., et al. (2021). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. Journal of Molecular Structure, 1239, 130514. [Link]

-

PubChem. (n.d.). 2-Ethylmorpholine. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). Morpholine. [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

NIST. (n.d.). Morphine, ethyl-, hydrochloride,dihydrate. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). N-Ethylmorpholine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2,4-DIMETHYL-MORPHOLINE-HYDROCHLORIDE. [Link]

-

PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

Ghamdi, A. A., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Molecular Structure, 1247, 131336. [Link]

-

ResearchGate. (n.d.). 1H NMR signals for methylene protons of morpholine group. [Link]

-